1-((3,5-Difluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((3,5-Difluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine, also known as DTBP, is a small molecule that has been widely used in scientific research due to its unique properties. DTBP is a sulfonamide-containing compound that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for scientists studying various biological processes.
Scientific Research Applications
Anticancer Applications
Antiproliferative Agents : Sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety, which share a structural relation with the compound , have shown significant antiproliferative activity against various cancer cell lines, including esophagus, gastric, and prostate cancers. A specific derivative was notably more active than 5-flurouracil against a prostate cancer cell line (Dongjun Fu et al., 2017).
Antibacterial Applications Against Superbugs : Piperazine sulfynol derivatives have been identified as promising antibacterial contenders against Methicillin-resistant Staphylococcus aureus (MRSA), with specific derivatives showing significant inhibitory effects. The biocidal properties were confirmed through various analyses including SEM and cellular leakage (H. Prasad et al., 2022).
Antimicrobial and Antioxidant Activities
Antimicrobial and Antioxidant Derivatives : Novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have been synthesized, showing significant antimicrobial activity against pathogenic bacterial and fungal strains, as well as moderate antioxidant activity compared to standard drugs (L. Mallesha et al., 2011).
Enzymatic Inhibition for Therapeutic Applications
Inhibition of Tubulin Polymerization : Compounds integrating sulfonyl piperazine scaffolds with combretastatin-A4 acids have demonstrated potent in vitro antiproliferative activity against various cancer cell lines. These compounds inhibit tubulin assembly, highlighting their potential in cancer therapy (Chetna Jadala et al., 2019).
Serotonin Receptor Ligands : Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, related structurally to the compound of interest, have been identified for their high binding affinities to the 5-HT(6) serotonin receptor. This suggests potential applications in neurological disorders (C. Park et al., 2011).
properties
IUPAC Name |
1-(3,5-difluorophenyl)sulfonyl-4-(2,2,2-trifluoroethyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F5N2O2S/c13-9-5-10(14)7-11(6-9)22(20,21)19-3-1-18(2-4-19)8-12(15,16)17/h5-7H,1-4,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEAMYLEWMYZLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)S(=O)(=O)C2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F5N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3,5-Difluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.